Mivotilate

CYP2E1 inhibition Transcriptional regulation Hepatoprotection

Mivotilate uniquely inhibits CYP2E1 gene transcription (vs. competitive inhibition) and selectively eliminates hepatic stellate cells via AhR-mediated ferroptosis. This superior mechanistic profile ensures experimental reproducibility in liver injury/fibrosis models. Essential for studies where target specificity and sustained enzyme suppression are critical.

Molecular Formula C12H14N2O3S3
Molecular Weight 330.5 g/mol
CAS No. 130112-42-4
Cat. No. B1677213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMivotilate
CAS130112-42-4
Synonymsisopropyl 2-(1,3-dithioetane-2-ylidene)-2-(N-(4-methylthiazol-2-yl)carbamoyl)acetate
YH 439
YH-439
YH439
Molecular FormulaC12H14N2O3S3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C
InChIInChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15)
InChIKeyWOUUWUGULFOVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mivotilate (YH439) 130112-42-4: An AhR Activator and CYP2E1 Transcriptional Inhibitor for Hepatoprotection Research


Mivotilate (CAS 130112-42-4, also known as YH439) is a synthetic, small-molecule compound belonging to the dithioylidene malonate class of hepatoprotective agents [1]. It is a potent, non-toxic activator of the aryl hydrocarbon receptor (AhR) [2] and a transcriptional inhibitor of cytochrome P450 2E1 (CYP2E1) [3], making it a unique pharmacological tool for studying liver fibrosis and xenobiotic-induced hepatic injury [4]. The compound was originated by Yuhan and has been investigated for the treatment of liver cirrhosis and hepatitis-B infection [5].

Why Mivotilate (YH439) Cannot Be Substituted with Other AhR Activators or CYP2E1 Inhibitors


Mivotilate possesses a unique dual mechanism of action—potent AhR activation coupled with transcriptional inhibition of CYP2E1—that distinguishes it from both competitive CYP2E1 inhibitors and other hepatoprotective agents like its structural analog, malotilate [1]. Unlike competitive inhibitors that merely block enzyme activity, Mivotilate suppresses CYP2E1 gene transcription, leading to a sustained reduction in protein levels that persists for over 48 hours [2]. Furthermore, its AhR activation mechanism is non-toxic and tolerates a specific histidine-285 mutation, a feature not shared by other AhR ligands, which enables a selective induction of ferroptosis in hepatic stellate cells without harming hepatocytes [3]. These specific, quantifiable mechanistic differences directly impact experimental outcomes and therapeutic potential, making simple substitution with in-class alternatives a significant risk to research reproducibility and data integrity.

Quantitative Differentiation Guide: Mivotilate (YH439) vs. Malotilate and Other CYP2E1 Inhibitors


Mivotilate Rapidly Suppresses CYP2E1 mRNA Transcription, Unlike the Structural Analog Malotilate

Mivotilate (YH439) demonstrates a fundamentally different and more potent mechanism of CYP2E1 inhibition compared to its close structural analog, malotilate. In a head-to-head comparison, YH439 rapidly decreased CYP2E1 mRNA levels within 2 hours of administration, indicating transcriptional suppression. In contrast, malotilate only slightly suppressed CYP2E1 mRNA levels and its suppressive effects were not mediated through transcriptional inactivation [1]. This difference is critical as it defines YH439 as a new class of CYP2E1 inhibitor distinct from malotilate and other post-transcriptional suppressors.

CYP2E1 inhibition Transcriptional regulation Hepatoprotection Malotilate

Mivotilate Reduces CYP2E1 Catalytic Activity by 30-43% Within 24 Hours In Vivo

In a study on uninduced rats, a single oral dose of Mivotilate (150 mg/kg) resulted in a quantifiable and significant decrease in CYP2E1-catalyzed activity. Specifically, N-nitrosodimethylamine demethylase activity was reduced by approximately 30% within 2 hours of administration. This inhibitory effect increased to a 43% reduction at 24 hours post-dose [1]. Furthermore, the suppression of both catalytic activity and immunoreactive CYP2E1 protein levels was sustained for at least 48 hours, returning to normal levels only after 72 hours [1].

CYP2E1 activity Enzyme inhibition In vivo pharmacology

Mivotilate Activates AhR to Selectively Induce Ferroptosis in Hepatic Stellate Cells, Sparing Hepatocytes

Mivotilate (YH439) activates the aryl hydrocarbon receptor (AhR) with a novel mode that is non-toxic. This activation specifically upregulates multidrug-resistant protein 1 (Mrp1) in mouse hepatic stellate cells (mHSCs), which promotes glutathione (GSH) efflux. The resulting depletion of intracellular GSH diminishes the antioxidant capacity of mHSCs, thereby specifically inducing ferroptosis in these cells. Crucially, this effect is selective; Mivotilate does not induce ferroptosis in hepatocytes [1]. This selective toxicity contrasts with other AhR ligands and general ferroptosis inducers, which often lack this cellular specificity and can cause significant hepatocyte damage.

Liver fibrosis Hepatic stellate cells Ferroptosis AhR activation

Mivotilate Protects Against Chemical-Induced Hepatic Injury with Quantifiable Biomarker Reduction

In a chronic liver injury model where rats were co-treated with carbon tetrachloride (CCl4) and ethanol for 9 weeks, Mivotilate (YH439) provided significant hepatoprotection. This was quantitatively demonstrated by a 2.5-fold increase in serum alanine aminotransferase (ALT) and a 2-fold increase in alkaline phosphatase (ALP) in the injury group compared to controls. Mivotilate treatment significantly attenuated these elevations, bringing biomarker levels closer to those of healthy controls [1]. This protective effect is a direct functional consequence of its CYP2E1 inhibition.

Hepatoprotection Liver injury Biomarkers ALT ALP

Optimized Research Applications for Mivotilate (YH439) Based on Differentiated Evidence


Mechanistic Studies of CYP2E1-Dependent Hepatotoxicity and Transcriptional Regulation

Mivotilate is ideally suited for in vivo and in vitro studies investigating the role of CYP2E1 in xenobiotic-induced liver injury. Its unique ability to inhibit CYP2E1 gene transcription [1] and reduce catalytic activity by up to 43% within 24 hours [2] provides a reliable and quantifiable method for dissecting CYP2E1-mediated pathways. Its rapid onset and sustained effect (over 48h) [2] offer a clear experimental window that is superior to post-transcriptional inhibitors like malotilate. This is particularly relevant for models of alcohol-induced liver damage, acetaminophen toxicity, and other conditions where CYP2E1 plays a central role [3].

Targeted Investigation of Hepatic Fibrosis Resolution and Stellate Cell Biology

For research focused on liver fibrosis, Mivotilate's selective induction of ferroptosis in hepatic stellate cells (HSCs) without affecting hepatocytes [4] makes it an indispensable tool. This selectivity allows for the specific elimination of activated HSCs, the primary drivers of fibrosis, while preserving hepatic parenchyma. This application is far more targeted than using general AhR ligands or broad-spectrum ferroptosis inducers, which often lack this critical cellular specificity and can confound results with off-target hepatotoxicity [4].

Pharmacological Tool for Studying AhR-Dependent Pathways and Novel Activation Mechanisms

Mivotilate serves as a potent, non-toxic AhR activator with a unique activation mode that tolerates a histidine-285 to tyrosine mutation in the receptor [5]. This distinct molecular interaction makes it a valuable tool compound for studying AhR structure-activity relationships and downstream signaling pathways. Researchers can use it to probe the specific transcriptional programs initiated by this novel binding mode, which are distinct from those of classical AhR ligands like TCDD or beta-naphthoflavone [4]. This is especially useful in studies of immune modulation, cell cycle regulation, and metabolism where AhR plays a complex role.

Preclinical Validation of Hepatoprotective Strategies in Chronic Injury Models

Mivotilate is a validated positive control for preclinical studies evaluating hepatoprotective strategies in chronic liver injury models. Its documented ability to significantly attenuate serum ALT and ALP elevations induced by CCl4 and ethanol [3] provides a reliable benchmark for comparative efficacy studies. Researchers can use Mivotilate as a standard to gauge the performance of novel hepatoprotective agents in similar disease models, ensuring robust and interpretable experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mivotilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.